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Introduction
MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key protein

kinases in the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor

in the development and proliferation of various cancers. These application notes provide

detailed protocols for the use of MAP855 in preclinical in vivo mouse models, covering

pharmacokinetic (PK) and efficacy (tumor growth inhibition) studies.

Mechanism of Action
MAP855 targets MEK1 and MEK2, preventing the phosphorylation and activation of their only

known substrates, ERK1 and ERK2.[2][3] This blockade of the MAPK/ERK pathway leads to

the inhibition of downstream signaling, ultimately resulting in reduced cell proliferation and

tumor growth.[1][4]
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Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of MAP855.

Quantitative Data Summary
The following tables summarize the key quantitative data for MAP855 in mouse models.

Table 1: In Vivo Dosage and Efficacy of MAP855

Study
Type

Animal
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Findings

Referenc
e

Efficacy

A375

Tumor-

Bearing

Mice

30 mg/kg Oral (p.o.)

Twice daily

(b.i.d) for

14 days

Comparabl

e efficacy

to

trametinib

without

body

weight

loss.

[5]

Table 2: Pharmacokinetic Parameters of MAP855 in Mice
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Parameter Value Unit
Administration
Route

Dosage

Clearance (CL) 32 mL/minkg Intravenous (i.v.) 3 mg/kg

Volume of

Distribution (Vss)
2.6 L/kg Intravenous (i.v.) 3 mg/kg

AUC (po d.n.) 0.4 µMh Oral (p.o.) 10 mg/kg

Oral

Bioavailability

(%F)

44 % Oral (p.o.) 10 mg/kg

Data sourced from MedchemExpress, citing Poddutoori R, et al. 2022.[5]

Experimental Protocols
A. A375 Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous A375 human melanoma xenograft

model to evaluate the in vivo efficacy of MAP855.

Materials:

A375 human melanoma cell line

Culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel (optional)

Immunocompromised mice (e.g., athymic nude or NOD/SCID), female, 6-8 weeks old

MAP855

Vehicle for formulation
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Calipers

Syringes and needles

Protocol:

Cell Culture: Culture A375 cells in appropriate medium until they reach 70-80% confluency.

Ensure cells are in the exponential growth phase before harvesting.

Cell Preparation:

Wash cells with PBS and detach using Trypsin-EDTA.

Neutralize trypsin with culture medium and centrifuge the cell suspension.

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

Determine cell viability using a trypan blue exclusion assay (should be >95%).

Adjust the cell concentration to 5 x 107 cells/mL.

Tumor Implantation:

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of

each mouse.

Tumor Monitoring:

Monitor the mice regularly for tumor growth.

Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups.

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8586277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the body weight of each mouse at the time of tumor measurement.

MAP855 Administration:

Prepare a formulation of MAP855 at the desired concentration for a 30 mg/kg dose.

Administer the MAP855 formulation or vehicle control orally (p.o.) twice daily (b.i.d) for the

duration of the study (e.g., 14 days).

Endpoint:

Continue treatment and monitoring until tumors in the control group reach a predetermined

endpoint size or for the specified duration.

Euthanize mice according to IACUC guidelines and collect tumors for further analysis

(e.g., weight, histology, biomarker analysis).
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Figure 2: Experimental workflow for an in vivo efficacy study using an A375 xenograft model.

B. Pharmacokinetic Study in Mice
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This protocol outlines the procedure for conducting a pharmacokinetic study of MAP855 in

mice following intravenous and oral administration.

Materials:

Male Wistar rats or other appropriate mouse strain

MAP855

Vehicle for formulation (intravenous and oral)

Syringes and needles (for i.v. injection)

Oral gavage needles

Blood collection tubes (e.g., containing anticoagulant)

Centrifuge

Protocol:

Animal Preparation:

Acclimate mice to the laboratory conditions for at least one week before the experiment.

Fast the animals overnight before dosing, with free access to water.

MAP855 Formulation and Administration:

Intravenous (i.v.) Administration:

Prepare a sterile, injectable formulation of MAP855 suitable for intravenous

administration at a concentration for a 3 mg/kg dose.

Administer a single bolus dose via the tail vein.

Oral (p.o.) Administration:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b8586277?utm_src=pdf-body
https://www.benchchem.com/product/b8586277?utm_src=pdf-body
https://www.benchchem.com/product/b8586277?utm_src=pdf-body
https://www.benchchem.com/product/b8586277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8586277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a formulation of MAP855 suitable for oral gavage at a concentration for a 10

mg/kg dose.

Administer a single dose using an oral gavage needle.

Blood Sampling:

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4,

8, 24 hours) post-dosing.

The method of blood collection should be in accordance with IACUC guidelines (e.g.,

retro-orbital sinus, saphenous vein, or terminal cardiac puncture).

Place blood samples into appropriate anticoagulant-containing tubes.

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis:

Determine the concentration of MAP855 in the plasma samples using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis:

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss, and oral

bioavailability) using appropriate software.
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Figure 3: General workflow for a pharmacokinetic study of MAP855 in mice.

Formulation of MAP855 for In Vivo Studies
The following are general examples of vehicle formulations that can be used for the

administration of hydrophobic compounds like MAP855. The optimal formulation should be

determined empirically.

Example Oral Formulation:

10% DMSO

40% PEG300

5% Tween-80
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45% Saline

Preparation:

Dissolve MAP855 in DMSO to create a stock solution.

Add PEG300 and mix thoroughly.

Add Tween-80 and mix.

Add saline to reach the final volume and mix until a clear solution is obtained.

It is recommended to prepare the working solution fresh on the day of use.

Toxicology and Safety Considerations
While specific toxicology data for MAP855 in mice is limited in the public domain, the efficacy

study at 30 mg/kg p.o. b.i.d. for 14 days did not report any significant body weight loss,

suggesting good tolerability at this dose and schedule.[5]

General recommendations for toxicology assessment:

Monitor animal health daily, including body weight, food and water consumption, and clinical

signs of toxicity (e.g., changes in posture, activity, grooming).

At the end of the study, perform gross necropsy and consider collecting major organs for

histopathological analysis.

Disclaimer
These protocols and application notes are intended for guidance and should be adapted to

specific experimental needs and institutional guidelines. All animal experiments must be

conducted in compliance with local and national regulations and with the approval of an

Institutional Animal Care and Use Committee (IACUC).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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